molecular formula C14H14BrN5O3 B2444306 5-bromo-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide CAS No. 899995-92-7

5-bromo-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide

Cat. No.: B2444306
CAS No.: 899995-92-7
M. Wt: 380.202
InChI Key: YTWXDWJEADHVBB-UHFFFAOYSA-N
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Description

The compound “5-bromo-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of a compound can be determined by various techniques such as X-ray crystallography, NMR spectroscopy, etc. Unfortunately, the specific molecular structure analysis for this compound is not available in the searched resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, etc. Unfortunately, the specific physical and chemical properties for this compound are not available in the searched resources .

Scientific Research Applications

Synthesis and Biological Evaluation

  • This compound has been synthesized and evaluated for its potential as an anti-cancer and anti-5-lipoxygenase agent. A series of related pyrazolopyrimidine derivatives demonstrated cytotoxic activities against HCT-116 and MCF-7 cancer cell lines, as well as 5-lipoxygenase inhibition activities (Rahmouni et al., 2016).

Construction of New Polyheterocyclic Ring Systems

  • The compound was used as a precursor in the construction of new polyheterocyclic ring systems. These novel derivatives were synthesized and evaluated for their antibacterial properties (Abdel‐Latif et al., 2019).

Anti-Avian Influenza Virus Activity

  • Certain derivatives of this compound were tested for anti-avian influenza virus activity and showed promising antiviral activity against the H5N1 virus (Flefel et al., 2012).

Novel Synthesis Methods

  • New synthesis routes have been developed for derivatives of this compound, providing more versatile ways to create 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides (Bobko et al., 2012).

Heterocyclization Reaction Studies

  • The compound has been used in studies exploring efficient methods for synthesizing pyrazolo[3,4-d]pyrimidin-4-ones via heterocyclization reactions (Tavakoli-Hoseini et al., 2011).

Antiprotozoal Agent Synthesis

  • Derivatives of the compound have been synthesized for potential use as antiprotozoal agents, showing strong DNA affinities and significant in vitro activity against certain protozoan diseases (Ismail et al., 2004).

Inhibition of Cathepsins B and K

  • Novel derivatives of this compound have been tested for their inhibition of cathepsins B and K, with some derivatives showing significant inhibitory activities (Lukić et al., 2017).

Nucleoside Synthesis

  • The compound has been used in the synthesis of pyrazolo[3,4-d]pyrimidine ribonucleosides, contributing to research in nucleoside chemistry (Earl et al., 1972).

Mechanism of Action

The mechanism of action of a compound typically refers to its interaction with biological systems, such as binding to receptors or enzymes. Unfortunately, the specific mechanism of action for this compound is not available in the searched resources .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Unfortunately, the specific safety and hazard information for this compound is not available in the searched resources .

Future Directions

The future directions for research on this compound would depend on its potential applications. Unfortunately, the specific future directions for this compound are not available in the searched resources .

Properties

IUPAC Name

5-bromo-N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN5O3/c1-14(2,3)20-11-8(6-17-20)13(22)19(7-16-11)18-12(21)9-4-5-10(15)23-9/h4-7H,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTWXDWJEADHVBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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